

The Target of Eleven-Nineteen-Leukemia (ENL) Protein Inhibitors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Eleven-Nineteen-Leukemia (ENL) protein, also known as MLLT1, is a critical epigenetic reader protein implicated in the pathogenesis of various cancers, most notably acute myeloid leukemia (AML). Its YEATS domain, which recognizes and binds to acetylated lysine residues on histone tails, has emerged as a compelling therapeutic target. Small molecule inhibitors, such as the referenced "Eleven-Nineteen-Leukemia Protein IN-1" (also reported as compound 13), are designed to specifically interact with this domain, disrupting its function and thereby suppressing oncogenic gene expression programs. This guide provides an in-depth analysis of the target of these inhibitors, presenting key quantitative data, experimental methodologies, and visualizing the relevant biological pathways.

The Primary Target: The ENL YEATS Domain

The direct molecular target of Eleven-Nineteen-Leukemia protein inhibitors like IN-1 is the YEATS domain of the ENL protein.[1][2][3] The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated lysine residues on histone proteins, particularly histone H3 acetylated at lysine 9 (H3K9ac) and lysine 27 (H3K27ac).[4] This interaction is crucial for tethering the ENL protein and its associated transcriptional machinery to chromatin at active gene promoters.[4][5]



By competitively binding to the acetyl-lysine binding pocket within the YEATS domain, these inhibitors prevent the engagement of ENL with acetylated histones.[4] This displacement from chromatin leads to the downregulation of key oncogenes such as MYC and HOXA9, which are essential for the proliferation and survival of leukemia cells.[6]

Quantitative Data: Inhibitor Potency and Cellular Effects

The efficacy of various ENL inhibitors has been quantified through a range of biochemical and cell-based assays. The following tables summarize key data for representative compounds.

Table 1: Biochemical Potency of ENL Inhibitors against the YEATS Domain



Compound Name/Identi fier	Assay Type	Target	IC50 (nM)	Binding Affinity (K D , nM)	Reference
Eleven- Nineteen- Leukemia Protein IN-1 (Compound 13)	Not Specified	ENL YEATS Domain	14.5	Not Reported	[3]
SR-0813	HTRF	ENL YEATS Domain	25	30 (SPR)	[1][7]
SGC-iMLLT	Not Specified	ENL YEATS Domain	129	Not Reported	
TDI-11055	Not Specified	Not Specified	Not Reported	Not Reported	
Compound 1	ALPHA Assay	ENL YEATS- H3K27ac	170	Not Reported	[8]
Compound 2	ALPHA Assay	ENL YEATS- H3K27ac	100	Not Reported	[8]
Compound 3	ALPHA Assay	ENL YEATS- H3K27ac	610	Not Reported	[8]
MS41	AlphaScreen	ENL YEATS- H3K9ac	119.43	Not Reported	[9]
PFI-6	AlphaScreen	ENL YEATS- H3K9ac	69.81	Not Reported	[9]

Table 2: Cellular Activity of ENL Inhibitors

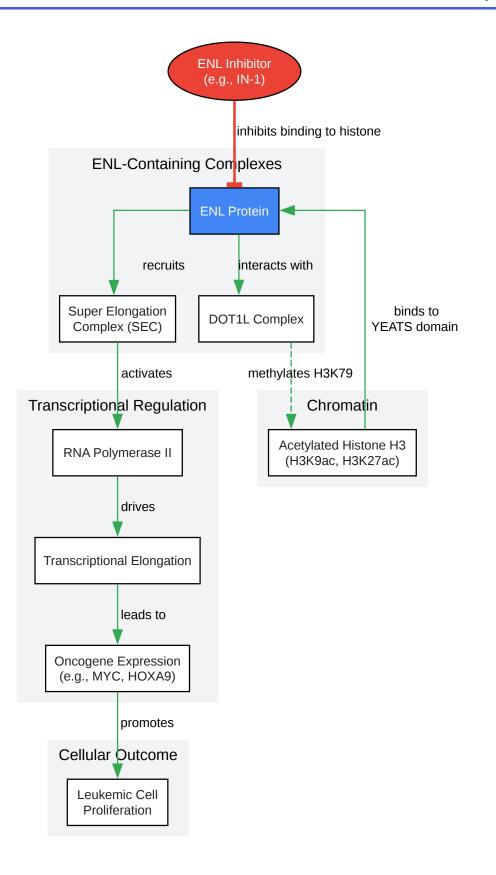


Compound Name/Identi fier	Cell Line	Assay Type	EC50 / GI50 / DC50 (μM)	Effect	Reference
Eleven- Nineteen- Leukemia Protein IN-1 (Compound 13)	MOLM-13	Proliferation	39.6 (IC50)	Inhibition of cell proliferation	[3]
Eleven- Nineteen- Leukemia Protein IN-1 (Compound 13)	MV4-11	Proliferation	45.1 (IC50)	Inhibition of cell proliferation	[3]
Compound 1	MV4;11	Degradation	0.037 (DC50)	ENL Protein Degradation	[8]
Compound 3	MV4;11	Degradation	0.072 (DC50)	ENL Protein Degradation	[8]
MS41	MV4;11	Growth Inhibition	0.021 (GI50)	Inhibition of cell growth	[9]
MS41	RS4;11	Growth Inhibition	0.025 (GI50)	Inhibition of cell growth	[9]
SR-0813	MV4;11	Not Specified	Not Reported	Suppression of ENL target genes	[1]

Signaling and Mechanistic Pathways

ENL functions as a critical scaffold protein within larger transcriptional complexes. Its inhibition impacts these pathways, leading to anti-leukemic effects.





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Caption: Signaling pathway illustrating the role of ENL in transcriptional regulation and the mechanism of its inhibition.

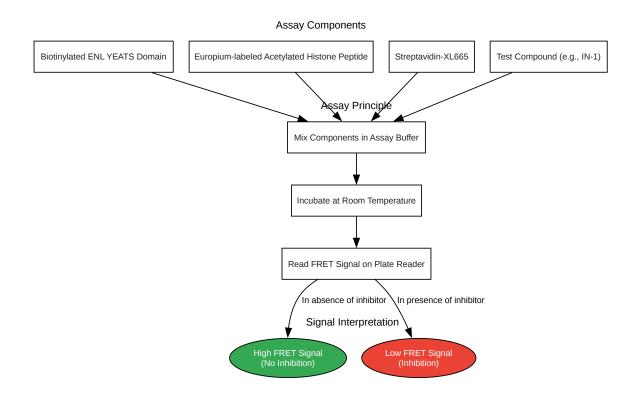
Experimental Protocols

The characterization of ENL inhibitors relies on a suite of biochemical and cellular assays. Below are the methodologies for key experiments cited in the literature.

Homogeneous Time-Resolved FRET (HTRF) Assay for ENL-Histone Interaction

This assay is used to quantify the inhibitory effect of compounds on the interaction between the ENL YEATS domain and acetylated histone peptides in a high-throughput format.





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Caption: Workflow for the HTRF assay to measure ENL inhibitor activity.

Methodology:

- Reagents: Biotinylated recombinant ENL YEATS domain, Europium (Eu3+) cryptate-labeled acetylated histone H3 peptide (e.g., H3K9ac), and Streptavidin-XL665.
- Procedure: The assay is typically performed in a 384-well plate format. The test compound, biotinylated ENL YEATS domain, and the Eu3+-labeled histone peptide are incubated



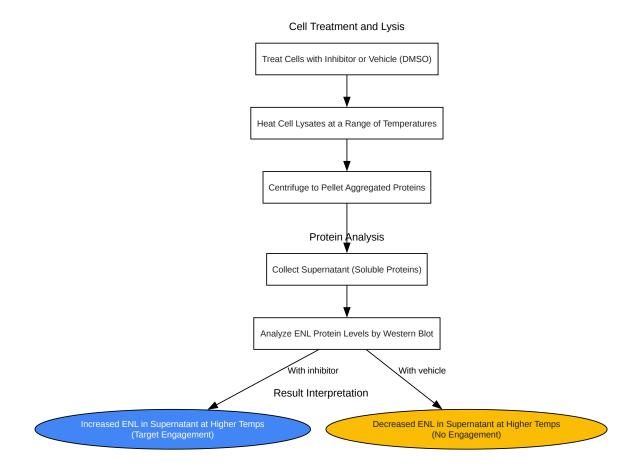
together. Subsequently, Streptavidin-XL665 is added.

- Detection: The plate is read on a compatible microplate reader capable of time-resolved fluorescence. In the absence of an inhibitor, the binding of the ENL YEATS domain to the histone peptide brings the Eu3+ donor and the XL665 acceptor into close proximity, resulting in a high FRET signal.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of an inhibitor to its target protein within a cellular context.[2][10]





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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Methodology:



- Cell Treatment: Leukemia cell lines (e.g., MOLM-13, MV4-11) are treated with the ENL inhibitor or a vehicle control (DMSO).
- Thermal Challenge: After treatment, the cells are lysed, and the lysates are divided into aliquots, which are then heated to a range of temperatures.
- Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to separate the soluble proteins (supernatant) from the aggregated, denatured proteins (pellet).
- Detection: The amount of soluble ENL protein in the supernatant at each temperature is quantified by Western blotting.
- Interpretation: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. Therefore, in the presence of an effective inhibitor, more ENL protein will remain soluble at higher temperatures compared to the vehicle-treated control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is utilized to map the genome-wide localization of the ENL protein and to assess how this is altered by inhibitor treatment.

Methodology:

- Cross-linking: Cells treated with an ENL inhibitor or vehicle are treated with formaldehyde to cross-link proteins to DNA.
- Chromatin Shearing: The chromatin is then extracted and sheared into smaller fragments, typically by sonication.
- Immunoprecipitation: An antibody specific to ENL is used to immunoprecipitate the ENL protein along with its cross-linked DNA fragments.
- DNA Purification: The cross-links are reversed, and the DNA is purified.
- Sequencing and Analysis: The purified DNA fragments are sequenced, and the resulting reads are aligned to the reference genome to identify regions where ENL was bound. A



reduction in the ENL ChIP-seq signal at specific gene promoters following inhibitor treatment indicates successful displacement of ENL from chromatin.[4]

Conclusion

The YEATS domain of the Eleven-Nineteen-Leukemia protein is the definitive target for a promising new class of epigenetic inhibitors. By competitively binding to this domain, compounds like "Eleven-Nineteen-Leukemia Protein IN-1" effectively disrupt the interaction of ENL with acetylated histones, leading to the suppression of oncogenic transcriptional programs. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working to advance these targeted therapies for acute myeloid leukemia and other malignancies.

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